AOA ACETATE

enzyme inhibition structural biology kynurenine pathway

AOA acetate is the acetate salt of aminooxyacetic acid (AOAA; free acid CAS 645-88-5), a small-molecule hydroxylamine derivative that acts as a broad-spectrum inhibitor of pyridoxal 5′-phosphate (PLP)-dependent enzymes. The compound forms a covalent oxime adduct with the PLP cofactor, thereby blocking the catalytic cycle of aminotransferases, cystathionine β-synthase (CBS), and cystathionine γ-lyase (CSE).

Molecular Formula C8H17N
Molecular Weight 0
CAS No. 188923-21-9
Cat. No. B1171262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAOA ACETATE
CAS188923-21-9
SynonymsAOA ACETATE
Molecular FormulaC8H17N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AOA Acetate (CAS 188923-21-9): Broad-Spectrum Pyridoxal Phosphate-Dependent Enzyme Inhibitor for Neuroscience and Cancer Metabolism Research


AOA acetate is the acetate salt of aminooxyacetic acid (AOAA; free acid CAS 645-88-5), a small-molecule hydroxylamine derivative that acts as a broad-spectrum inhibitor of pyridoxal 5′-phosphate (PLP)-dependent enzymes. The compound forms a covalent oxime adduct with the PLP cofactor, thereby blocking the catalytic cycle of aminotransferases, cystathionine β-synthase (CBS), and cystathionine γ-lyase (CSE) [1]. AOAA is widely used as an irreversible inhibitor of GABA transaminase (GABA-T; Ki = 9.16 µM) to elevate brain GABA levels in vivo , and as a tool compound for probing the malate-aspartate shuttle (MAS) and hydrogen sulfide (H₂S) biosynthesis pathways in cancer metabolism research [2]. Commercial availability of the acetate salt (CAS 188923-21-9) provides an alternative to the hemihydrochloride form, with solubility and handling properties suited to in vivo protocols.

Why Generic Substitution Fails: Multi-Target Profile of AOA Acetate Cannot Be Replicated by Single-Target PLP Inhibitors


AOA acetate inhibits at least three functionally distinct enzyme families—GABA-T (neurotransmitter regulation), kynurenine aminotransferase-I (KAT-I; tryptophan metabolism), and the H₂S-generating enzymes CBS/CSE—at micromolar concentrations [1]. In contrast, comparator compounds such as vigabatrin (γ-vinyl GABA) and gabaculine are more selective for GABA-T alone [2], while propargylglycine (PAG) and β-cyanoalanine (BCA) preferentially target CSE [3]. For experimental designs requiring simultaneous blockade of GABA catabolism and H₂S biosynthesis, or for studies comparing pharmacological effects across multiple PLP-dependent targets, substituting AOA acetate with any single-target inhibitor introduces confounds. In vivo, AOA acetate also differs from vigabatrin in its effects on aspartate, glutamate, and alanine levels across brain regions, demonstrating distinct downstream metabolic consequences [2].

Quantitative Differentiation Evidence for AOA Acetate (CAS 188923-21-9): Head-to-Head and Cross-Study Comparative Data


KAT-I Enzyme Inhibition: 2.3× Lower Potency Than AOPP, but Validated by High-Resolution Co-Crystal Structure

AOA acetate inhibits recombinant human kynurenine aminotransferase-I (KAT-I) with an IC₅₀ of 13.1 µM, compared with 5.7 µM for aminooxy-phenylpropionic acid (AOPP), a structurally related KAT-I inhibitor [1]. Although AOAA is 2.3-fold less potent than AOPP on this target, its binding mode has been resolved at 1.54 Å resolution, revealing a stable covalent oxime linkage with the PLP cofactor and only minor conformational differences relative to the native internal aldimine structure [1]. No equivalent sub-2 Å co-crystal structure is available for AOPP with human KAT-I.

enzyme inhibition structural biology kynurenine pathway

In Vivo Anticonvulsant Potency: AOA Acetate Requires 2.8× Lower Dose Than Gabaculine to Elevate Electroconvulsive Threshold by 30 V

In a systematic head-to-head comparison of GABA-T inhibitors in mice, AOAA (s.c.) elevated the electroconvulsive threshold by 30 V at a dose of 13 mg/kg, whereas gabaculine (i.p.) required 37 mg/kg, γ-acetylenic GABA required 65 mg/kg, ethanolamine O-sulphate (EOS) required 1,440 mg/kg, and γ-vinyl GABA (vigabatrin) required 1,900 mg/kg to achieve the same endpoint [1]. AOAA was 2.8-fold more dose-potent than gabaculine and approximately 146-fold more dose-potent than γ-vinyl GABA. However, at their respective anticonvulsant ED₅₀ values, both AOAA and gabaculine were toxic or lethal, and all GABA-T inhibitors except EOS produced notable side effects [1].

anticonvulsant GABA transaminase in vivo pharmacology

CBS/CSE Dual Inhibition Profile: AOA Acetate Is 7.7-Fold More Potent Against CSE Than CBS, Distinct from Selective CSE Inhibitors PAG and BCA

AOA acetate inhibits both human recombinant CBS and CSE, with IC₅₀ values of 8.5 ± 0.7 µM and 1.1 ± 0.1 µM, respectively, representing 7.7-fold higher potency against CSE versus CBS [1]. By contrast, propargylglycine (PAG) is selective for CSE (IC₅₀ = 40 ± 8 µM) without significant CBS inhibition, and β-cyanoalanine (BCA) inhibits CSE with an IC₅₀ of 14 ± 0.2 µM [1]. L-aminoethoxyvinylglycine (AVG) also inhibits CSE only. No selective CBS inhibitor was identified in this screen; AOAA is the only compound among those tested that blocks both enzymes, albeit with a CSE bias [1].

hydrogen sulfide cystathionine pathway enzyme selectivity

Route-Dependent CNS Bioavailability: Intravenous AOA Acetate Achieves Near-Complete Brain GABA-T Inhibition Within 15 Minutes, Whereas Intraperitoneal Dosing Shows Delayed Absorption

The rate and extent of brain GABA accumulation following AOAA administration are highly route-dependent. After intravenous (i.v.) injection in rats, AOAA (50–150 mg/kg) produces maximal GABA accumulation in the cerebellum within 15 minutes at a rate of 0.086 µmol/g/min, with near-100% GABA-T inhibition sustained for at least 60 minutes and no significant effect on glutamic acid decarboxylase (GAD) [1]. In contrast, intraperitoneal (i.p.) injection is markedly less effective during the first hour, attributed to poor absorption from the peritoneal cavity [1]. This bioavailability difference is critical for experimental design because alternative GABA-T inhibitors such as vigabatrin are routinely administered orally or i.p. with predictable absorption kinetics.

pharmacokinetics route of administration GABA accumulation

Multi-Amino Acid Brain Profile: AOA Acetate Decreases Aspartate, Glutamate, and Alanine Across Brain Regions, Distinguishing It from Valproate and Vigabatrin

In a 12-brain-region analysis in rats, anticonvulsant doses of four GABA-elevating agents were compared for their effects on brain amino acid profiles. AOAA, vigabatrin (γ-vinyl GABA), and γ-acetylenic GABA (GAG) all markedly enhanced GABA levels and significantly decreased aspartate and glutamate across brain regions. However, valproate only moderately increased GABA in some regions and did not decrease glutamate or alanine [1]. Critically, AOAA, GAG, and vigabatrin also decreased alanine in several regions, whereas valproate did not. Brain glutamine was decreased by vigabatrin and GAG but increased by valproate and partly by AOAA [1]. The study concluded that vigabatrin, though considered the most selective GABA-T inhibitor, affects multiple cerebral enzymes similarly to AOAA and GAG [1].

amino acid metabolism neurochemistry GABA-T inhibitor comparison

Optimal Experimental and Preclinical Use Cases for AOA Acetate (CAS 188923-21-9) Based on Differentiated Evidence


Acute GABA Turnover Studies Requiring Rapid, Complete Brain GABA-T Inhibition

Administer AOAA acetate by intravenous injection at 50–150 mg/kg in rodent models to achieve near-complete GABA-T inhibition within 15 minutes, enabling measurement of GABA synthesis and turnover rates [1]. The 0.086 µmol/g/min initial accumulation rate provides a calibrated biochemical readout. I.P. dosing is unsuitable for this protocol due to delayed absorption [1]. For experiments where rapid target engagement is paramount, AOAA’s 2.8-fold dose advantage over gabaculine and 146-fold advantage over vigabatrin reduces total compound load [2].

Dual CBS/CSE Blockade for Total Enzymatic H₂S Ablation in Cancer or Vascular Models

Use AOA acetate as the only commercially available tool compound that simultaneously inhibits both CBS (IC₅₀ 8.5 µM) and CSE (IC₅₀ 1.1 µM) [3]. In colon cancer models, AOAA at 9 mg/kg/day i.p. significantly reduces tumor xenograft growth and sensitizes cells to oxaliplatin by eliminating H₂S-mediated bioenergetic support and ROS scavenging [4]. Do not substitute with propargylglycine (CSE-only, IC₅₀ 40 µM) or BCA (CSE-only, IC₅₀ 14 µM) when CBS-derived H₂S contribution must also be suppressed [3].

Comparative Neuropharmacology Profiling of GABA-T Inhibitor Classes

Employ AOAA acetate alongside vigabatrin and GAG to generate distinct brain amino acid profiles across multiple regions [5]. The key differentiation marker is the glutamine response: AOAA produces partial glutamine elevation, whereas vigabatrin and GAG decrease glutamine, and valproate increases it without affecting glutamate or alanine [5]. This signature pattern supports compound identification in multi-inhibitor studies and enables linkage of amino acid perturbations to behavioral or electrophysiological outcomes.

Structural Biology of PLP-Dependent Aminotransferase Inhibition

For X-ray crystallography studies of PLP-enzyme-inhibitor complexes, AOAA acetate provides a high-resolution (1.54 Å) co-crystal structure with human KAT-I that reveals the oxime linkage geometry and active-site conformational changes [6]. This validated template supports rational design of PLP-directed inhibitors and facilitates comparison with AOPP-bound structures when they become available [6].

Quote Request

Request a Quote for AOA ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.